beta-Pinene

描述

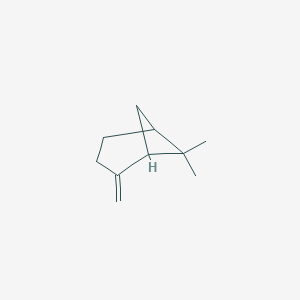

Structure

3D Structure

属性

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Beta-Pinene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Abstract

Beta-pinene (β-pinene) is a bicyclic monoterpene ubiquitously distributed throughout the plant kingdom, renowned for its characteristic woody, pine-like aroma.[1][2] Beyond its olfactory contributions, β-pinene plays a crucial role in plant defense mechanisms and serves as a valuable precursor for the synthesis of other organic compounds.[2][3] This in-depth technical guide provides a comprehensive overview of the natural sources and distribution of β-pinene, designed for researchers, scientists, and drug development professionals. The guide delves into the biosynthetic origins of β-pinene, explores the key botanical families and species that are significant natural reservoirs, and examines the intrinsic and extrinsic factors that influence its concentration. Furthermore, a detailed experimental protocol for the extraction and quantification of β-pinene from plant matrices is provided to facilitate further research and application.

Introduction to this compound: A Molecule of Ecological and Commercial Significance

This compound (C₁₀H₁₆) is one of two major isomers of pinene, the other being alpha-pinene.[4][5] It is a colorless liquid, insoluble in water but soluble in alcohol, and is a major component of the essential oils of many plants.[4][6] The distinctive aroma of coniferous forests is largely attributable to the presence of pinene isomers.[1][7] In nature, β-pinene serves as a critical component of the plant's chemical defense system, deterring herbivores and inhibiting the growth of pathogens.[2][3] Its widespread presence and biological activities have led to its extensive use in the fragrance, flavor, and pharmaceutical industries.[1][2][3]

Biosynthesis of this compound in Plants

The biosynthesis of β-pinene in plants originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] In plants, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3] The key steps in the formation of β-pinene are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[3][8] This reaction is a critical branching point, committing the precursors to the monoterpene synthesis pathway.[3]

-

Cyclization of GPP: The final and decisive step is the cyclization of GPP, catalyzed by a specific monoterpene synthase, namely β-pinene synthase.[3][9] This enzyme facilitates the complex intramolecular cyclization of the linear GPP molecule to form the bicyclic structure of β-pinene.

Caption: Simplified biosynthetic pathway of this compound in plants.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain plant families and genera.

Conifers (Pinaceae Family)

The most prominent natural sources of β-pinene are coniferous trees, particularly those belonging to the Pinus genus.[2][3][7] The oleoresin of these trees, a sticky substance that serves as a defense mechanism, is rich in both alpha- and this compound.[3] The relative abundance of these isomers can vary significantly depending on the species, genetics, and environmental conditions.[3][10]

Citrus Fruits (Rutaceae Family)

The essential oils extracted from the peels of citrus fruits are another significant source of β-pinene.[11][12] While limonene is typically the most abundant monoterpene in citrus oils, β-pinene is often present in notable quantities, contributing to the complex aroma profile.[12][13]

Culinary Herbs and Spices

A wide array of common culinary herbs and spices contain β-pinene, contributing to their characteristic flavors and aromas.[1] Notable examples include:

-

Lamiaceae Family: Rosemary (Rosmarinus officinalis), sage (Salvia officinalis), basil (Ocimum basilicum), and parsley (Petroselinum crispum).[1][2][14][15]

-

Apiaceae Family: Dill (Anethum graveolens) and cumin (Cuminum cyminum).[1][4][16]

-

Other Spices: Black pepper (Piper nigrum) and nutmeg (Myristica fragrans).[4][11][17]

Other Notable Plant Sources

This compound is also found in the essential oils of numerous other plants, including hops (Humulus lupulus), which contributes to the aroma of certain beers, and various species of Artemisia.[1][4][18]

Table 1: Selected Plant Sources and Reported this compound Content in their Essential Oils

| Plant Family | Species | Common Name | Plant Part | This compound Content (%) | References |

| Pinaceae | Pinus ponderosa | Ponderosa Pine | Needles | 21.5 - 55.3 | [10] |

| Pinus nigra | Black Pine | Needles | 42.6 | [3] | |

| Pinus contorta | Lodgepole Pine | Needles | 17.0 | [19] | |

| Rutaceae | Citrus limon | Lemon | Peel | Varies | [11][20] |

| Citrus aurantium | Bergamot | Peel | Varies | [11] | |

| Citrus sinensis | Sweet Orange | Peel | Varies | [11] | |

| Lamiaceae | Rosmarinus officinalis | Rosemary | Leaves | Varies | [1][2][21] |

| Salvia officinalis | Sage | Leaves | Varies | [1][9][21] | |

| Ocimum basilicum | Basil | Leaves | Varies | [1][2][15] | |

| Apiaceae | Cuminum cyminum | Cumin | Seeds | Varies | [1][4] |

| Piperaceae | Piper nigrum | Black Pepper | Fruit | Varies | [4][11][17] |

Note: The reported percentages can vary significantly based on the specific chemotype, geographical origin, and extraction method.

Factors Influencing this compound Distribution and Concentration

The abundance and distribution of β-pinene in plants are not static but are influenced by a combination of genetic and environmental factors.

Genetic Factors

The genetic makeup of a plant is a primary determinant of its capacity to produce β-pinene. Different species and even different chemotypes within the same species can exhibit significant variations in their monoterpene profiles.[22] For instance, studies on Pinus species have revealed distinct chemotypes characterized by high proportions of either α-pinene, β-pinene, or other monoterpenes.[22]

Environmental Factors

Environmental conditions play a crucial role in modulating the production and emission of β-pinene. These factors include:

-

Light and Photoperiod: The expression of genes encoding for monoterpene synthases, such as β-pinene synthase, can exhibit a circadian rhythm, with transcript levels fluctuating in response to light and dark cycles.[18]

-

Temperature: Temperature can influence the activity of biosynthetic enzymes and the volatility of β-pinene, thereby affecting its emission rates.

-

Herbivory and Pathogen Attack: As a defense compound, the synthesis and release of β-pinene can be induced in response to damage caused by herbivores or infection by pathogens.[23]

-

Nutrient Availability: The availability of nutrients in the soil can impact the overall health and metabolic activity of the plant, including the production of secondary metabolites like β-pinene.[23]

Caption: Factors influencing the concentration and distribution of β-pinene.

Experimental Protocol: Extraction and Quantification of this compound from Plant Material

This section provides a detailed methodology for the extraction and quantification of β-pinene from a plant matrix, such as pine needles or citrus peel, using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Materials and Reagents

-

Fresh or dried plant material (e.g., pine needles, citrus peel)

-

Clevenger-type apparatus for hydrodistillation

-

Distilled water

-

Anhydrous sodium sulfate

-

n-Hexane (GC grade)

-

β-Pinene analytical standard

-

Internal standard (e.g., n-alkane solution)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS or equivalent)

Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Collect fresh plant material and, if necessary, air-dry it in a well-ventilated area away from direct sunlight.

-

Grind the dried material to a fine powder to increase the surface area for efficient extraction.

-

Accurately weigh a known amount of the powdered plant material (e.g., 50-100 g).

-

-

Hydrodistillation:

-

Place the weighed plant material into the round-bottom flask of the Clevenger apparatus.

-

Add a sufficient amount of distilled water to cover the material (e.g., 500 mL).

-

Assemble the Clevenger apparatus and heat the flask to boiling.

-

Continue the hydrodistillation for a set period (e.g., 3-4 hours) until no more essential oil is collected.

-

-

Essential Oil Collection and Drying:

-

Carefully collect the condensed essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Decant the dried essential oil into a clean, labeled vial and store it at 4°C in the dark until analysis.

-

-

GC-MS Analysis:

-

Prepare a stock solution of the β-pinene analytical standard and a series of calibration standards of known concentrations in n-hexane.

-

Prepare the sample for injection by diluting a known volume of the extracted essential oil in n-hexane. Add a known concentration of an internal standard to both the calibration standards and the sample.

-

Inject an aliquot of the prepared sample and calibration standards into the GC-MS system.

-

Set the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, MS scan range) to achieve optimal separation and detection of β-pinene.

-

-

Data Analysis and Quantification:

-

Identify the β-pinene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area ratio of β-pinene to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of β-pinene in the sample by using the calibration curve and the peak area ratio obtained from the sample chromatogram.

-

Express the final concentration of β-pinene as a percentage of the essential oil or in mg/g of the original plant material.

-

Conclusion

This compound is a monoterpene of significant scientific and commercial interest, with a widespread distribution in the plant kingdom. Its natural abundance is highest in coniferous trees, citrus fruits, and a variety of herbs and spices. The concentration and distribution of β-pinene are dynamically influenced by a complex interplay of genetic and environmental factors. The standardized protocol for extraction and quantification provided in this guide will enable researchers to accurately determine the β-pinene content in various plant matrices, thereby facilitating further investigations into its biological activities and potential applications in drug development and other industries.

References

- An In-depth Technical Guide to the this compound Biosynthesis Pathway in Pinus Species - Benchchem. (n.d.).

- Discover this compound: The fragrant compound in pine trees with many health-supporting properties – NaturalNews.com. (2025, August 27).

- This compound (CAS N° 127-91-3) - ScenTree. (n.d.).

- This compound: Benefits, Uses, and Aromatic Properties Explained - Pharmabinoid. (n.d.).

- β-Pinene - Wikipedia. (n.d.).

- This compound From Geranyl Pyrophosphate by a Soluble Enzyme System From Sage (Salvia Officinalis) - PubMed. (1982, March 10).

- Beta Pinene - Lab Effects Terpene Glossary. (n.d.).

- Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC - PubMed Central. (2022, September 2).

- This compound Isolate Benefits and Applications | True Terpenes. (2023, February 26).

- Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC - PubMed Central. (n.d.).

- α- and β-Pinene Rich Essential Oils and their Biological Importance - ResearchGate. (n.d.).

- Beta Pinene (Natural) - Extract Consultants. (n.d.).

- Alpha-Pinene & this compound Effects, Benefits & Strains - Green Health Docs. (2023, November 30).

- This compound: Nature's aromatic terpene - CBD. (2024, August 6).

- Microbial Synthesis of Pinene | ACS Synthetic Biology - ACS Publications. (2014, February 27).

- Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC - NIH. (n.d.).

- Chemical compositions and enantiomeric distributions of leaf essential oils of three conifers from Oregon. (2021, July 3).

- Alpha vs. Beta Pinene Terpene Effects - Happy Leaf Portland. (2025, June 4).

- Alpha & Beta Pinene | Uses & Synthesis - Study.com. (n.d.).

- What is Beta Pinene and its benefits in daily routine? - Pine Chemicals. (2024, August 7).

- β-Pinene - American Chemical Society. (2023, February 6).

- This compound | WFmed Aroma Ingredients. (n.d.).

- Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge - MDPI. (n.d.).

- Antioxidant Effects of Essential Oils from the Peels of Citrus Cultivars - MDPI. (n.d.).

- This compound: a molecule with multiple benefits - Landema. (n.d.).

- Full article: Citrus spp. essential oil: biological properties and composition of volatiles from the peel of citrus fruits at different stages of maturation in Brazil. (n.d.).

- #89: The Magic of Pinene: From Forest Walks to Cannabis Relief – Herbal Dispatch. (2024, August 13).

- Concentrations of (A) (−) and (+) β-pinene (r = 0.999) and (B) (−) - ResearchGate. (n.d.).

- Terpenes: Part 7 – Pinene - Plant Family. (2021, October 8).

- This compound | C10H16 | CID 14896 - PubChem. (n.d.).

- This compound: Human health tier II assessment. (2018, June 29).

- Frequency distribution of β-pinene percentages in 16 populations (160 trees) suggesting trimodality - ResearchGate. (n.d.).

- Family relationships between concentration of β-pinene and α-pinene in... - ResearchGate. (n.d.).

- Pinus pinaster essential oil compounds with variability ≥ 90%, across... - ResearchGate. (n.d.).

- β-Pinene inhibited germination and early growth involves membrane peroxidation - PubMed. (n.d.).

Sources

- 1. Discover this compound: The fragrant compound in pine trees with many health-supporting properties â NaturalNews.com [naturalnews.com]

- 2. pharmabinoid.eu [pharmabinoid.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. β-Pinene - Wikipedia [en.wikipedia.org]

- 5. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wfmed.com [wfmed.com]

- 7. acs.org [acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of (+/-)-alpha-pinene and (-)-beta-pinene from geranyl pyrophosphate by a soluble enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ScenTree - this compound (CAS N° 127-91-3) [scentree.co]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. happyleafportland.com [happyleafportland.com]

- 15. What is Beta Pinene and its benefits in daily routine? | Pine Industry Blog [pinechemicalsasia.com]

- 16. Plant Family | Terpenes: Part 7 – Pinene [plant-family.com]

- 17. swissorganic.co.uk [swissorganic.co.uk]

- 18. Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. essencejournal.com [essencejournal.com]

- 20. This compound: a molecule with multiple benefits [landema.com]

- 21. trueterpenes.com [trueterpenes.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Beta-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-pinene (β-pinene) is a bicyclic monoterpene of significant interest across the pharmaceutical, fragrance, and fine chemical industries. As a naturally abundant and renewable chiral building block, a comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of β-pinene, supported by detailed experimental protocols and an analysis of its chemical reactivity. The content herein is structured to provide not only foundational data but also the causal scientific principles that govern its behavior, thereby empowering researchers to make informed experimental choices.

Introduction

This compound, systematically named 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane, is one of the two major isomers of pinene, a primary constituent of turpentine distilled from the resin of pine trees and other conifers. Its unique strained bicyclic structure, featuring an exocyclic double bond, imparts a distinct reactivity profile that makes it a versatile precursor for the synthesis of a wide array of valuable compounds.[1] This guide will elucidate the fundamental physicochemical parameters of β-pinene, detail robust analytical methodologies for its characterization, and explore its key chemical transformations.

Molecular Structure and Core Properties

The structural framework of β-pinene is a bicyclo[3.1.1]heptane skeleton with a gem-dimethyl bridge and an exocyclic methylene group. This arrangement results in a chiral molecule, existing as two enantiomers: (+)-β-pinene and (-)-β-pinene.

Sources

An In-depth Technical Guide to beta-Pinene: From Molecular Structure to Industrial Application

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Molecular Architecture

Beta-pinene is a naturally occurring organic compound, an isomer of alpha-pinene, and a major constituent of the essential oils of many plants, most notably pine trees.[1][2] It is distinguished from its alpha isomer by the position of a reactive exocyclic double bond.[1]

Chemical Abstract Service (CAS) Number

The Chemical Abstracts Service has assigned the following numbers to this compound:

| Isomer/Mixture | CAS Number |

| (1S)-(-)-beta-Pinene | 18172-67-3[3][4][5][6][7][8] |

| This compound (Isomer mixture) | 127-91-3[9][10][11][12][13] |

The distinction between the specific enantiomer and the general mixture is critical in synthetic chemistry and applications where chirality influences biological activity or olfactory properties.

Chemical Structure and Nomenclature

The molecular formula for this compound is C₁₀H₁₆, with a molecular weight of approximately 136.23 g/mol .[4][9][11][13] Its systematic IUPAC name is 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane.[11] The structure features a bicyclo[3.1.1]heptane skeleton, which is a six-membered ring fused to a four-membered ring, creating a strained yet conformationally rigid framework.[14]

The defining feature of β-pinene is the exocyclic double bond, which serves as a key site for chemical reactivity.[1] This structural element is the primary differentiator from α-pinene, where the double bond is endocyclic.

Diagram: Chemical Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Spectroscopic Characterization

A thorough understanding of this compound's properties is essential for its handling, analysis, and application.

Physical Properties

This compound is a colorless liquid with a characteristic woody, pine-like aroma.[15] It is soluble in alcohol and other organic solvents but insoluble in water.[5][15]

| Property | Value |

| Molecular Formula | C₁₀H₁₆[2][4][9][11][13] |

| Molecular Weight | 136.23 g/mol [9][13] |

| Boiling Point | 165-167 °C[9] |

| Melting Point | -61 °C[9] |

| Density | ~0.859 - 0.874 g/mL at 20-25 °C[11] |

| Flash Point | ~35-39 °C[10] |

| Refractive Index | ~1.476 - 1.478 at 20°C[2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the identification and quantification of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include those corresponding to the C=C double bond and the C-H bonds of the alkene and alkane moieties.[1][16] The exocyclic C=C bond typically shows a strong absorption around 1640-1650 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for detailed comparison.[13][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. The signals corresponding to the vinyl protons of the exocyclic double bond are particularly diagnostic in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) : When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identifying this compound in complex mixtures like essential oils.[1] The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification.

Health, Safety, and Handling

This compound is a flammable liquid and vapor.[6][7][8][12][18] It can cause skin irritation and may cause an allergic skin reaction.[3][6][7][8][12][18] Aspiration may be fatal if swallowed and it enters the airways.[7][8][12][18] It is also very toxic to aquatic life with long-lasting effects.[7][18]

Protocol: Safe Handling of this compound

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[8] For respiratory protection, use a suitable organic vapor respirator if ventilation is inadequate.[6]

-

Fire Safety : Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[3][6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Diagram: Workflow for Safe Handling

Caption: Standard workflow for the safe handling of this compound.

Natural Occurrence and Biological Significance

This compound is a common component of turpentine and the essential oils of various plants, including rosemary, basil, dill, and parsley.[10][19] In nature, it plays a role in plant defense against herbivores and pathogens.[19]

Research has explored various biological activities of this compound, including anti-inflammatory, antimicrobial, and analgesic properties.[10][20] It has also been investigated for its potential neuroprotective and bronchodilatory effects.[10] The synergistic effects of this compound with other terpenes and cannabinoids are an active area of research.[20]

Industrial Applications and Synthesis

The primary industrial use of this compound is as a precursor in the synthesis of other aroma compounds and fine chemicals.[15][19] For example, it can be converted to myrcene upon heating, which is a key intermediate in the production of fragrances like nerol and linalool.[15] It is also used directly in fragrances and as a flavoring agent.[19][21]

Conclusion

This compound is a structurally significant and commercially valuable monoterpene. Its unique bicyclic framework and reactive exocyclic double bond make it a versatile building block in synthetic chemistry. A comprehensive understanding of its chemical identity, physical properties, and safety protocols is paramount for its effective and safe utilization in research and industrial settings. Continued investigation into its biological activities and synergistic effects holds promise for future applications in pharmaceuticals and wellness.

References

-

β-Pinene - Wikipedia. [Link]

-

This compound (CAS N° 127-91-3) - ScenTree. [Link]

-

This compound: Benefits, Uses, and Aromatic Properties Explained - Pharmabinoid. [Link]

-

Beta Pinene - Lab Effects Terpene Glossary. [Link]

-

Beta pinene | Maese Lab. [Link]

-

This compound | C10H16 | CID 14896 - PubChem. [Link]

-

Safety Data Sheet: ß-Pinene - Carl ROTH. [Link]

-

The Infrared and Raman Spectra of α- and β-Pinenes - Optica Publishing Group. [Link]

-

Safety Data Sheet - EPA OSC Response. [Link]

-

Beta Pinene - Essential Oils. [Link]

-

Pinene - Wikipedia. [Link]

-

β-Pinene - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

β-Pinene - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Beta Pinene [essentialoil.in]

- 3. (-)-beta-Pinene | 18172-67-3 | TCI AMERICA [tcichemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. ScenTree - this compound (CAS N° 127-91-3) [scentree.co]

- 10. Beta Pinene - Lab Effects Terpene Glossary [labeffects.com]

- 11. This compound | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. β-Pinene [webbook.nist.gov]

- 14. Pinene - Wikipedia [en.wikipedia.org]

- 15. β-Pinene - Wikipedia [en.wikipedia.org]

- 16. The Infrared and Raman Spectra of α- and β-Pinenes [opg.optica.org]

- 17. β-Pinene [webbook.nist.gov]

- 18. response.epa.gov [response.epa.gov]

- 19. pharmabinoid.eu [pharmabinoid.eu]

- 20. trueterpenes.com [trueterpenes.com]

- 21. maeselab.com [maeselab.com]

The Enantioselective Bioactivities of β-Pinene: A Technical Guide for Researchers

Introduction: Beyond a Simple Monoterpene

β-Pinene, a bicyclic monoterpene, is a prominent constituent of the essential oils of many aromatic plants, including pine species, rosemary, and cumin.[1][2] While often considered as a single entity, β-pinene exists as two enantiomers, (+)-β-pinene and (-)-β-pinene, which are non-superimposable mirror images of each other. This stereoisomerism is not a trivial structural nuance; it profoundly dictates the biological and pharmacological activities of this versatile natural compound. For researchers in drug development and the life sciences, understanding the distinct properties of each isomer is paramount for harnessing their full therapeutic potential.

This technical guide provides an in-depth exploration of the biological activities of β-pinene isomers, moving beyond a general overview to offer detailed experimental protocols, mechanistic insights, and a critical evaluation of the existing scientific evidence. The content herein is structured to empower researchers to design and execute robust investigations into the multifaceted world of β-pinene.

I. Antimicrobial and Antibiofilm Activities: A Tale of Two Enantiomers

The antimicrobial properties of essential oils are well-documented, and β-pinene is a significant contributor to this activity. However, research has unequivocally demonstrated that the antimicrobial efficacy of β-pinene is predominantly associated with its (+)-enantiomer.[3][4]

Enantioselective Antimicrobial Effects

Studies have consistently shown that (+)-β-pinene exhibits potent activity against a range of microorganisms, including bacteria and fungi, while (-)-β-pinene is often inactive or significantly less potent.[3][4] For instance, (+)-β-pinene has been reported to be 2 to 12 times more active than (+)-α-pinene against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1] In contrast, the negative enantiomers of both α- and β-pinene have shown no significant antimicrobial activity in several studies.[3][4]

Table 1: Comparative Antimicrobial Activity of β-Pinene Enantiomers

| Microorganism | (+)-β-Pinene MIC (µg/mL) | (-)-β-Pinene MIC (µg/mL) | Reference |

| Candida albicans | 187 | >20,000 | [5] |

| Cryptococcus neoformans | 117 | >20,000 | [5] |

| Rhizopus oryzae | 780 | >20,000 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6,250 | >20,000 | [5] |

Synergistic Potential with Conventional Antibiotics

A critical area of investigation is the synergistic effect of β-pinene with existing antimicrobial drugs. Research has shown that (+)-β-pinene can enhance the efficacy of antibiotics like ciprofloxacin against resistant strains such as MRSA.[3][4] This synergistic action allows for a reduction in the required antibiotic dosage, potentially mitigating the development of further resistance.

Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial mechanism of β-pinene is believed to be the disruption of microbial cell membranes due to its lipophilic nature.[6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, studies suggest that (+)-β-pinene can inhibit microbial enzymes like phospholipase and esterase, which are crucial for virulence.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Rationale for Method Selection: This method is preferred for its quantitative results, high-throughput capability, and conservation of test compounds compared to agar diffusion methods, especially for volatile compounds like pinenes.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve the β-pinene isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the β-pinene stock solution across the wells of the microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the β-pinene isomer that completely inhibits the visible growth of the microorganism.[5]

Workflow for MIC Determination:

Caption: Proposed mechanism of β-pinene's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Rationale for Model Selection: The carrageenan-induced paw edema model is highly reproducible and reflects the cardinal signs of inflammation. It is particularly useful for evaluating compounds that interfere with mediators of the early phase of inflammation, such as histamine, serotonin, and prostaglandins. [7] Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Treatment Administration: Administer the β-pinene isomer (e.g., orally or intraperitoneally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. [8]4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [8]5. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

III. Anticancer Properties: Inducing Apoptosis and Synergistic Effects

The potential of natural compounds in cancer therapy is a burgeoning field of research. β-Pinene, particularly the (-)-enantiomer, has demonstrated promising anticancer activities.

Cytotoxicity and Apoptosis Induction

(-)-β-Pinene has been shown to exert cytotoxic effects against various cancer cell lines, including human oral tongue cancer and non-small-cell lung cancer cells. [9]The observed effects include alterations in cell morphology, chromatin condensation, and nuclear fragmentation, all of which are characteristic of apoptosis (programmed cell death). [9]

Synergy with Chemotherapeutic Agents

Importantly, β-pinene has been found to act synergistically with conventional chemotherapy drugs like paclitaxel. [9]This combination can lead to enhanced anticancer activity, potentially allowing for lower doses of the chemotherapeutic agent and reduced side effects.

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

The anticancer mechanism of β-pinene derivatives has been linked to the induction of the mitochondrial-mediated apoptosis pathway. [10]This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. [10] Table 2: Anticancer Activity of β-Pinene Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| HeLa (Cervical Carcinoma) | β-pinene-based thiazole derivative (5g) | 3.48 ± 0.14 | [10] |

| CT-26 (Colon Carcinoma) | β-pinene-based thiazole derivative (5g) | 8.84 ± 0.16 | [10] |

| SMMC-7721 (Hepatocarcinoma) | β-pinene-based thiazole derivative (5g) | 6.69 ± 0.15 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale for Method Selection: The MTT assay is a sensitive, quantitative, and widely used method for screening the cytotoxic effects of compounds on cultured cells. It is relatively simple to perform and can be adapted for high-throughput screening.

Step-by-Step Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the β-pinene isomer for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. [11]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells. [11]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. [11]The absorbance is directly proportional to the number of viable cells.

IV. Antioxidant and Neuroprotective Effects: Emerging Areas of Investigation

Antioxidant Potential

While some studies suggest that the intrinsic antioxidant activity of β-pinene is relatively low, it can contribute to the overall antioxidant capacity of essential oils. [12][13]The antioxidant effect of monoterpenes is often attributed to the presence of methylene groups. [13]

Experimental Protocols: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of natural compounds. [3] Rationale for Method Selection: These assays are rapid, simple, and can be used to screen a large number of samples. They are based on the ability of antioxidants to scavenge stable free radicals, leading to a color change that can be quantified.

Neuroprotective Activities

Emerging evidence suggests that β-pinene possesses neuroprotective properties. In-silico and in-vivo studies have indicated its potential in models of Alzheimer's disease by alleviating oxidative stress, protecting mitochondria, and reducing acetylcholinesterase (AChE) activity. [14][15]

V. Conclusion and Future Directions

The biological activities of β-pinene are not only diverse but also intricately linked to its stereochemistry. The pronounced antimicrobial effects of (+)-β-pinene and the promising anticancer properties of its (-) counterpart underscore the necessity of enantioselective studies in the exploration of natural products.

For researchers and drug development professionals, this technical guide serves as a foundational resource. The provided protocols and mechanistic insights are intended to facilitate the design of rigorous and reproducible experiments. Future research should focus on elucidating the precise molecular targets of each β-pinene isomer and exploring their therapeutic potential in well-designed preclinical and clinical studies. A comprehensive understanding of the distinct pharmacological profiles of (+)-β-pinene and (-)-β-pinene will be instrumental in unlocking the full therapeutic promise of this remarkable natural monoterpene.

References

-

Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. Biomolecules, 9(11), 738. [Link]

-

Rivas da Silva, A. C., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305-6316. [Link]

-

Ferraz, R. P., et al. (2021). A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. Oxidative Medicine and Cellular Longevity, 2021, 6694381. [Link]

-

Rivas da Silva, A. C., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. ResearchGate. [Link]

-

Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. PMC. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay. Assay Guidance Manual. [Link]

-

Rivas da Silva, A. C., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. PubMed. [Link]

-

S. M., et al. (2023). β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies. PubMed. [Link]

-

Zhang, Z., et al. (2014). Synergistic Antitumor Effect of α-pinene and β-pinene with Paclitaxel against Non-small-cell Lung Carcinoma (NSCLC). Thieme Connect. [Link]

-

Bouguerra, S., et al. (2023). Nanocomposites from β-Pinene and α-Pinene Copolymer: Synthesis, Characterization, and Antioxidant Evaluation. MDPI. [Link]

-

Pine Chemicals. (2024). a-Pinene and b-Pinene Role in Fighting Breast Cancer and Leukemia. [Link]

-

Rivas da Silva, A. C., et al. (2012). Biological activities of α-pinene and β-pinene enantiomers. PubMed. [Link]

-

Rivas da Silva, A. C., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305-6316. [Link]

-

Jo, H., et al. (2021). α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway. International Journal of Molecular Sciences, 22(2), 703. [Link]

-

Stojković, D., et al. (2023). Antioxidant activity of the of α-pinene, β-pinene and 1,8-cineole in TBARS test. ResearchGate. [Link]

-

Ndao, A. & Adjallé, K. (2023). Molecular Structure of β-Pinene Anti-inflammatory. ResearchGate. [Link]

-

Kim, T. H., & Lee, S. Y. (2021). Recent studies on pinene and its biological and pharmacological activities. EXCLI journal, 20, 1063–1069. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats. Evidence-Based Complementary and Alternative Medicine, 2013, 8173307. [Link]

-

Salehi, B., et al. (2019). α- and β-Pinene. Encyclopedia.pub. [Link]

-

Park, B., et al. (2020). Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells. Molecules, 25(23), 5697. [Link]

-

S. M., et al. (2023). β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies. PubMed. [Link]

-

Fernandes, A. C., & Srebnik, M. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(18), 11185-11211. [Link]

-

Wang, W., et al. (2020). Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

-

Amdekar, S., et al. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2011, 752015. [Link]

Sources

- 1. mro.massey.ac.nz [mro.massey.ac.nz]

- 2. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of the Essential Oil and its Major Terpenes of Satureja macrostema (Moc. and Sessé ex Benth.) Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lseee.net [lseee.net]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Chemical Composition and In Vitro Antioxidant Activity and Anti-Acetylcholinesterase Activity of Essential Oils from Tadehagi triquetrum (L.) Ohashi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of beta-pinene in plants

An In-Depth Technical Guide to the Biosynthesis of Beta-Pinene in Plants

Abstract

This compound (β-pinene) is a bicyclic monoterpene of significant ecological and industrial importance, acting as a crucial component in plant defense mechanisms and as a valuable precursor in the fragrance, flavor, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the β-pinene biosynthetic pathway in plants for researchers, scientists, and drug development professionals. We will dissect the pathway from its foundational C5 precursors, through the pivotal C10 intermediate geranyl diphosphate (GPP), to the complex cyclization mechanism catalyzed by pinene synthases. The guide details the subcellular localization of these processes, explores the regulatory controls governing its production, and presents robust, field-proven experimental methodologies for pathway analysis. Furthermore, we touch upon the application of this knowledge in the realm of metabolic engineering for sustainable β-pinene production.

Introduction to this compound

Chemical Identity and Properties

This compound is an organic compound of the terpene class, one of two major isomers of pinene, the other being alpha-pinene.[2] Structurally, it is a bicyclic monoterpene (C10H16) characterized by a strained four-membered ring, which contributes to its chemical reactivity.[3] It is a colorless liquid with a characteristic fresh, woody-green, pine-like aroma.[2][4]

Natural Occurrence and Ecological Significance

This compound is a predominant component in the essential oils and oleoresins of numerous plants, most notably coniferous trees such as pines (Pinus species), but also in herbs like rosemary, basil, and parsley.[1][2] In the plant kingdom, β-pinene serves as a potent defense agent. It deters herbivores, inhibits the growth of pathogens, and can be released in response to physical damage or pest attacks, playing a vital role in both direct and indirect plant defense strategies.[1][2][5][6] Its emission also contributes to plant-to-plant communication, signaling threats to neighboring plants.[7]

Industrial and Pharmaceutical Relevance

Beyond its ecological functions, β-pinene is a highly valued natural product. Its invigorating aroma makes it a staple in the fragrance industry for use in perfumes and cleaning products.[2] It is also utilized as a flavoring agent in the food industry.[2] In the chemical industry, β-pinene serves as a renewable precursor for the synthesis of other high-value chemicals and polymers.[2] Furthermore, emerging research highlights its potential as a bioactive compound with documented antimicrobial, anti-inflammatory, and neuroprotective properties, making it a molecule of interest for drug development.[4][8]

The Core Biosynthetic Pathway

The synthesis of β-pinene is a multi-step enzymatic process that begins with universal five-carbon precursors and culminates in a complex cyclization reaction.

The Foundation: Generation of C5 Isoprenoid Precursors

Like all terpenes, the biosynthesis of β-pinene originates from two universal C5 building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][9] Plants possess two distinct pathways for producing these precursors in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Located in the cytosol.[1][10]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids.[1][10]

For monoterpene biosynthesis, including that of β-pinene in conifers and many other plants, the MEP pathway is the primary source of IPP and DMAPP.[1][11] This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[1]

The Branch Point: Synthesis of the C10 Precursor, Geranyl Diphosphate (GPP)

The first committed step towards monoterpene synthesis is the formation of the C10 intermediate, geranyl diphosphate (GPP).[12] This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) , a prenyltransferase. GPPS facilitates the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[1][12] The formation of GPP is a critical metabolic branch point, directing the C5 precursors away from other isoprenoid pathways and into the monoterpene production line.[1][13]

The Decisive Step: Cyclization of GPP by Pinene Synthases

The final and most complex step is the conversion of the linear GPP molecule into the bicyclic structure of β-pinene. This is catalyzed by a class of enzymes known as monoterpene synthases (TPSs), specifically pinene synthases (EC 4.2.3.14).[14]

The mechanism is an intricate, multi-step process occurring within the enzyme's active site:

-

Initiation: The reaction begins with the ionization of GPP, where the diphosphate group is cleaved, resulting in a reactive geranyl carbocation.[15]

-

Isomerization: This unstable cation rapidly isomerizes to the tertiary linalyl diphosphate (LPP) or its corresponding cation.[3][15] This isomerization allows for the necessary bond rotation to facilitate cyclization.

-

Cyclization and Rearrangement: The linalyl intermediate undergoes an enzyme-mediated cyclization to form a six-membered ring, creating another carbocation intermediate (the α-terpinyl cation).[15] This is followed by further intramolecular rearrangement to form the characteristic bicyclic pinane skeleton.

-

Termination: The reaction is terminated by the specific deprotonation of the pinanyl carbocation intermediate, yielding the final β-pinene product and a proton.[3]

The precise folding of the GPP substrate within the active site of a specific pinene synthase isoform dictates the stereochemistry and the ultimate product profile. Some synthases produce almost exclusively β-pinene, while others yield a mixture of α- and β-pinene.[11][16][17] Furthermore, distinct enzymes are responsible for producing the (+) and (-) enantiomers of pinene.[5][18]

Regulation and Subcellular Organization

Subcellular Compartmentation

The biosynthesis of monoterpenes, including β-pinene, is primarily localized within the plastids of plant cells.[1][11] This compartmentation is logical, as the MEP pathway, which supplies the IPP and DMAPP precursors, is exclusively plastidial.[1] Housing the entire pathway from precursor synthesis to the final cyclization within a single organelle allows for efficient substrate channeling and prevents the diffusion of reactive intermediates into the cytoplasm.

Transcriptional Control and Environmental Cues

The production of β-pinene is not static; it is a highly regulated process influenced by developmental and environmental factors.

-

Developmental Regulation: The expression of pinene synthase genes can be specific to certain tissues (e.g., needles, xylem) and developmental stages (e.g., young leaves).[1][19]

-

Circadian Rhythm: In some plants, such as Artemisia annua, the transcription of β-pinene synthase and the subsequent emission of the compound follow a diurnal or circadian rhythm, often peaking during daylight hours.[6][19]

-

Induction by Stress: As a key component of plant defense, β-pinene biosynthesis is often upregulated in response to biotic stresses like insect herbivory and pathogen attack, as well as abiotic stresses like mechanical wounding.[5][6] This induction is often mediated by signaling molecules like jasmonates.[6]

Key Experimental Methodologies for Pathway Elucidation

Investigating the β-pinene pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Functional Characterization of Pinene Synthases

A definitive method to confirm the function of a candidate gene is to express it in a heterologous host (like E. coli) that does not natively produce terpenes, and then test the resulting protein's activity.

-

RNA Isolation: Isolate total RNA from a Pinus species tissue known to produce β-pinene (e.g., young needles). The integrity of the RNA is paramount and should be verified via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and an oligo(dT) primer. This creates a stable DNA library representing the expressed genes.

-

Gene Amplification: Design gene-specific primers based on known or homologous monoterpene synthase sequences. Use these primers to amplify the full-length coding sequence of the target gene from the cDNA library via Polymerase Chain Reaction (PCR).

-

Cloning: Ligate the amplified PCR product into a suitable bacterial expression vector (e.g., pET series). The choice of vector is critical as it dictates the promoter, selection marker, and affinity tags for purification.

-

Transformation: Transform the recombinant vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli culture and induce protein expression, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Lyse the bacterial cells and purify the recombinant synthase protein, often using affinity chromatography if an affinity tag (e.g., His-tag) was included in the vector design.

In Vitro Analysis of Enzyme Activity

This assay determines the specific products and catalytic activity of the purified enzyme.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube. A typical 50 µL reaction contains:

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT).

-

Purified Enzyme (1-5 µg).

-

Substrate: Geranyl Diphosphate (GPP) at a final concentration of ~10 µM.

-

Divalent Cations (e.g., 10 mM MgCl₂, 0.5 mM MnCl₂). These are critical cofactors for synthase activity.[20]

-

-

Volatile Trapping: Carefully overlay the aqueous reaction mixture with 200 µL of an organic solvent (e.g., hexane or pentane). This is a self-validating step; without this overlay, the volatile monoterpene products would escape into the headspace, leading to inaccurate results.[1][15]

-

Incubation: Incubate the reaction at an optimal temperature, typically 30°C, for 1-2 hours.[1][15]

-

Product Extraction: Stop the reaction and extract the products into the organic phase by vigorous vortexing.

-

Analysis: Centrifuge the tube to separate the phases. Carefully remove the organic layer, dry it over anhydrous sodium sulfate to remove residual water, and analyze it using GC-MS.[1]

Quantification of this compound in Planta

This protocol outlines the method to determine the amount of β-pinene present in the original plant tissue.

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to remove water and then grind it into a fine powder.

-